Methyl 2-bromo-5-ethoxybenzoate
Overview
Description
Methyl 2-bromo-5-ethoxybenzoate is a chemical compound used as a pharmaceutical intermediate . It is colorless to light yellow to light orange clear liquid .
Molecular Structure Analysis
The molecular formula of this compound is C9H9BrO3 . The molecular weight is 245.07 . The structure includes a bromine atom attached to the second carbon of the benzene ring and an ethoxy group attached to the fifth carbon .Physical and Chemical Properties Analysis
This compound is not miscible in water . It has a boiling point of 271 °C and a density of 1.520 g/mL at 25 °C . The refractive index is 1.563 .Scientific Research Applications
Synthesis of Complex Organic Compounds
Methyl 2-bromo-5-ethoxybenzoate is utilized in the synthesis of various complex organic compounds. For example, it plays a role in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline, which involves a reaction process including oxidation and treatment with sodium hydride (Pokhodylo & Obushak, 2019). This showcases its utility in constructing intricate molecular structures in organic chemistry.
Development of Pharmaceutical Intermediates
This compound is significant in the development of pharmaceutical intermediates. A study demonstrated its use in synthesizing intermediates of bifendate, a drug with hepatoprotective properties. The synthesis process involved steps like methanol-esterification and methyl etherification, indicating its versatility in pharmaceutical applications (Bao Li-jiao, 2013).
Application in Photodynamic Therapy
Research indicates potential applications of this compound derivatives in photodynamic therapy (PDT), especially for cancer treatment. A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base demonstrated that these compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Route Optimization
This compound plays a critical role in synthetic route optimization in drug discoveries. For instance, the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discovery, has been improved using a telescoping process involving this compound. This improvement is vital for quick supply and efficiency in medicinal chemistry (Nishimura & Saitoh, 2016).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-bromo-5-ethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-7-4-5-9(11)8(6-7)10(12)13-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUTUUJXNFWIAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50739873 | |
Record name | Methyl 2-bromo-5-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50739873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765944-34-1 | |
Record name | Methyl 2-bromo-5-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50739873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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